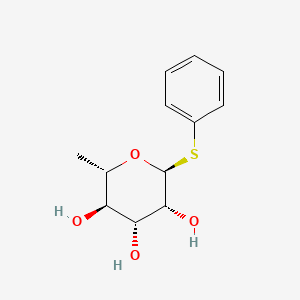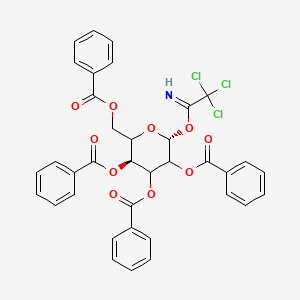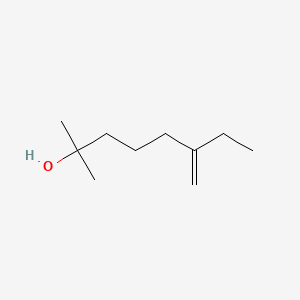
2-Methyl-6-methyleneoctan-2-ol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds structurally related to 2-Methyl-6-methyleneoctan-2-ol often involves complex reactions with specific reagents. For instance, the reactivity of 1,6-bis(trimethylsilyl)-hexa-3-ene-1,5-diynes towards various boranes has been studied, leading to compounds with borahomoadamantane units, showcasing a method that might be adaptable for the synthesis of related compounds (Wrackmeyer et al., 2002). Similarly, the facile synthesis of 2-methylenecyclobutanones through a green and stereospecific process presents another potential route for synthesizing structurally related compounds (Yu et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Methyl-6-methyleneoctan-2-ol is crucial for understanding their reactivity and properties. X-ray crystallography and NMR spectroscopy are common techniques used for structural analysis. For example, the first molecular structure of a 4-methylene-3-borahomoadamantane derivative was characterized by X-ray structure analysis (Wrackmeyer et al., 2002), providing insights into the three-dimensional arrangement of atoms in the molecule.
Chemical Reactions and Properties
The chemical reactivity and properties of molecules like 2-Methyl-6-methyleneoctan-2-ol can be inferred from studies on similar compounds. For instance, the synthesis of enantiomers of 5- and 6-methyloctanoic acids reveals the steps involved in producing α-branched acids, which could be relevant for understanding the reactivity of branched alcohols (Sonnet et al., 1990).
Physical Properties Analysis
The physical properties of such compounds, including melting and boiling points, solubility, and stability, are determined by their molecular structure. While specific data on 2-Methyl-6-methyleneoctan-2-ol is not available, studies on similar molecules can provide valuable insights. The oligomerization of 2-methylfuran, for example, results in products with unique physical properties, which can be analyzed to predict the behavior of related compounds (Ishigaki & Shono, 1974).
Chemical Properties Analysis
Chemical properties, including acidity, basicity, reactivity towards other chemicals, and stability under various conditions, are key to understanding a compound's potential applications. For instance, the engineered ketol-acid reductoisomerase and alcohol dehydrogenase enable anaerobic 2-methylpropan-1-ol production, highlighting the importance of enzyme-mediated reactions in modifying the chemical properties of related compounds (Bastian et al., 2011).
Applications De Recherche Scientifique
2-Methylpropan-1-ol (isobutanol) is a leading candidate biofuel. Research demonstrates glucose to isobutanol conversion through a modified amino acid pathway in a recombinant organism. An NADH-dependent pathway enables anaerobic isobutanol production at 100% theoretical yield, highlighting its potential in biofuel commercialization (Bastian et al., 2011).
Aliphatic, alicyclic, and aromatic saturated and unsaturated tertiary alcohols, including compounds like 2-methyl-1-phenylpropan-2-ol, have been evaluated for their safety and efficacy as flavourings in animal feed. The study confirms their safety for various animal species and highlights their role as flavourings in food and feed (Westendorf, 2012).
The investigation of biofuels from microorganism metabolism for use as anti-knock additives in engines included studies on 2-methylpropan-1-ol (isobutanol). This research found that such biofuels significantly improve the anti-knock properties of gasoline, suggesting their utility in enhancing fuel efficiency and performance (Mack et al., 2014).
Organosulfate and nitrate formation from epoxides derived from 2-methyl-3-buten-2-ol (MBO) were studied, suggesting their role in the formation of ambient secondary organic aerosol (SOA). This research helps in understanding the atmospheric chemistry and impact of MBO-derived compounds (Mael et al., 2015).
Propriétés
IUPAC Name |
2-methyl-6-methylideneoctan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-5-9(2)7-6-8-10(3,4)11/h11H,2,5-8H2,1,3-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOATZOQREKBJMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C)CCCC(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40171662 | |
| Record name | 2-Methyl-6-methyleneoctan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40171662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-methyleneoctan-2-ol | |
CAS RN |
18479-59-9, 53219-21-9 | |
| Record name | 2-Methyl-6-methylene-2-octanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18479-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-6-methylene-2-octanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018479599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Octen-2-ol, 2-methyl-6-methylene-, dihydro deriv. | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methyl-6-methyleneoctan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40171662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-6-methyleneoctan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.498 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-methyl-6-methyleneoct-7-en-2-ol, dihydro derivative | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.103 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYL-6-METHYLENE-2-OCTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3X4ZY821W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




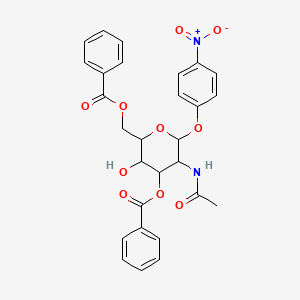
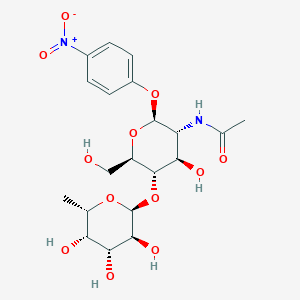
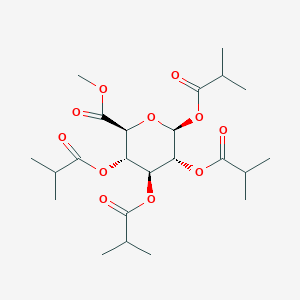



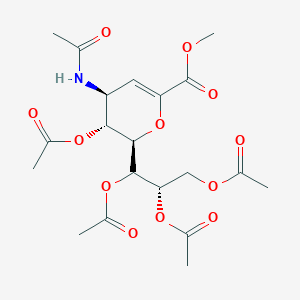
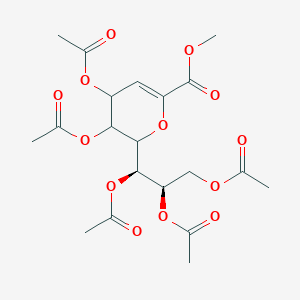
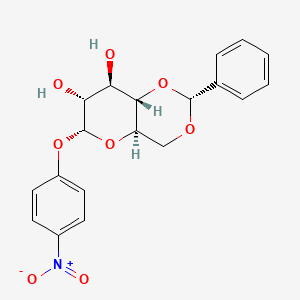

![5,7-Bis-(benzyloxy)-alpha-(4-(benzyloxy)phenyl)-3-[3,4-di-O-acetyl-alpha-O-acetyl-alpha-L-rhamnopyranosyloxyl]-4H-chromen-4-one](/img/structure/B1140374.png)
